molecular formula C11H13N3OS B8381563 2-(Piperazinyl)-benzothiazol-5-ol

2-(Piperazinyl)-benzothiazol-5-ol

Cat. No.: B8381563
M. Wt: 235.31 g/mol
InChI Key: AIHCJXCVMPKVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazinyl)-benzothiazol-5-ol is a chemical compound built around the benzothiazole scaffold, a structure recognized as a privileged motif in medicinal chemistry . The benzothiazole nucleus is a fused heterocyclic ring system known for its coplanar structure and diverse biological activities, making it a subject of significant interest in scientific research . Researchers investigate benzothiazole derivatives for a wide spectrum of potential pharmacological applications. The core benzothiazole structure has been extensively studied for its antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antitubercular properties, among others . The specific substitution with a piperazinyl group is a common strategy in drug discovery to modulate the molecule's physicochemical properties and its interaction with biological targets. This compound is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

2-piperazin-1-yl-1,3-benzothiazol-5-ol

InChI

InChI=1S/C11H13N3OS/c15-8-1-2-10-9(7-8)13-11(16-10)14-5-3-12-4-6-14/h1-2,7,12,15H,3-6H2

InChI Key

AIHCJXCVMPKVLA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=CC(=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-(Piperazinyl)-benzothiazol-5-ol and their biological activities:

Compound Class Core Structure Key Substituents Biological Activity (IC₅₀/MIC) Therapeutic Application Reference
2-(Piperazinyl)-benzothiazol-5-ol Benzothiazole -OH (C5), -Piperazinyl (C2) Under investigation Potential antimicrobial/CNS
Piperazinyl quinolones Quinolone + Coumarin -Piperazinyl, -OCH₃ (coumarin) MIC: 0.5–4 µg/mL (Gram± bacteria) Antibacterial
Piperazinyl oxazolones Oxazolone -4-Fluorophenyl, -Piperazinyl Neuroleptic activity > chlorpromazine Antipsychotic
Piperazinyl antimalarials Betulinamide/Ursolamide -Piperazinylpropyl, -Acetyl IC₅₀: 175–220 nM (Plasmodium) Antimalarial
Ziprasidone Benzisothiazole + Indolone -Piperazinyl, -Cl FDA-approved for schizophrenia Antipsychotic

Key Comparative Findings

Antibacterial Activity

Piperazinyl quinolones (e.g., compounds 6g, 6h, 6i) exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria (MIC: 0.5–4 µg/mL), attributed to the synergistic effects of the quinolone core and piperazine-mediated membrane penetration . Notably, piperazinyl quinolones show weak antifungal activity, suggesting that structural modifications (e.g., coumarin integration) may limit broad-spectrum efficacy .

Neuroleptic and CNS Activity

Piperazinyl oxazolones, such as compound 14, demonstrate superior neuroleptic activity compared to chlorpromazine, with reduced extrapyramidal side effects due to optimized dopamine receptor affinity . The piperazine moiety enhances pharmacokinetic properties (e.g., blood-brain barrier penetration), a feature shared with ziprasidone, a benzoisothiazole-piperazine antipsychotic .

Antimalarial Efficacy

Piperazinyl derivatives of betulinamides and ursolamides (e.g., compounds 1c, 2c) show nanomolar IC₅₀ values against Plasmodium species, driven by the piperazine group’s ability to enhance solubility and target binding . This highlights the critical role of piperazine in antiparasitic drug design.

Structural Determinants of Activity
  • Piperazine Position: In quinolones and oxazolones, piperazine is attached via alkyl spacers, optimizing interaction with bacterial gyrase or dopamine receptors . For 2-(Piperazinyl)-benzothiazol-5-ol, direct attachment to the benzothiazole may limit conformational flexibility.
  • Hydroxyl Group: The C5 hydroxyl in the target compound could enhance hydrogen bonding with targets, analogous to the OCH₃ group in coumarin-based quinolones .

Preparation Methods

Synthesis of 5-Hydroxy-2-chlorobenzothiazole

A precursor such as 5-hydroxy-2-chlorobenzothiazole is synthesized via cyclization of substituted thioureas or oxidative methods. For example, nitration of 3-chloro-4-fluorophenol followed by reductive cyclization yields halogenated benzothiazoles with hydroxyl groups.

Regioselective Ring-Closure Strategies

Cyclization of Thiourea Derivatives

Building the benzothiazole ring from substituted anilines offers control over hydroxyl and piperazine placement. A thiourea intermediate, derived from 4-aminophenol and thiocyanate, undergoes oxidative cyclization with bromine or H2O2. Piperazine can be introduced post-cyclization via SNAr or during ring formation.

One-Pot Reductive Cyclization

The PMC method for benzoxazoles adapts to benzothiazoles:

  • Nitrate 4-fluorophenol regioselectively to 5-nitro-4-fluorophenol.

  • Reduce nitro to amine, then cyclize with CS2/KOH to form 5-hydroxybenzothiazole.

  • Piperazinylate at position 2 using POCl3 or PCl5 to activate the chloride.

Example Protocol

  • Nitration of 3-chloro-4-fluorophenol yields 5-chloro-4-fluoro-2-nitrophenol (60% yield).

  • Catalytic hydrogenation reduces nitro to amine.

  • Cyclization with thiophosgene forms 5-hydroxy-2-chlorobenzothiazole.

  • Piperazine substitution (as in Section 1.2).

Piperazinylation of Hydroxy-Substituted Precursors

Protective Group Strategies

To prevent hydroxyl group interference during piperazinylation:

  • Protect 5-OH as methoxy (MeO) using methyl iodide/K2CO3.

  • After piperazine substitution, deprotect with BBr3 or HBr/AcOH.

Case Study

  • 2-Chloro-5-methoxybenzothiazole reacts with piperazine in DMF at 90°C (18 hours).

  • Deprotection with 48% HBr yields 2-(piperazinyl)-benzothiazol-5-ol.

Direct Coupling via Buchwald-Hartwig Amination

Alternative Methods and Recent Advances

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (150°C, 20 min) in DMF accelerates piperazinylation, improving yields to >50%.

Comparative Analysis of Methods

Method Yield Time Complexity Key Advantage
Nucleophilic Substitution34–80%6–24 hLowStraightforward, scalable
Reductive Cyclization60%12–48 hModerateRegioselective hydroxyl placement
Buchwald-Hartwig50–70%8–12 hHighNo pre-functionalization needed
Click Chemistry80–90%8 hModerateModular, versatile

Q & A

Q. Table 1: Reaction Yield Optimization

MethodSolventCatalystYield (%)
Conventional refluxEthanolTriethylamine65–70
Microwave-assistedDMFPOCl380–85
Solvent-free (neat)NaHCO370–75

Which spectroscopic and analytical techniques are most effective for characterizing 2-(Piperazinyl)-benzothiazol-5-ol?

Level: Basic
Answer:

  • 1H and 13C NMR : Confirm regiochemistry of the benzothiazole and piperazine moieties. Aromatic protons appear at δ 7.1–8.3 ppm, while piperazine N–CH2 signals resonate at δ 2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C11H12N4OS: 265.0764) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the piperazine ring relative to the benzothiazole core .
  • FT-IR : Identifies functional groups (e.g., C=N stretch at 1610–1650 cm⁻¹, O–H stretch at 3200–3400 cm⁻¹) .

How can researchers address discrepancies in reported biological activities of 2-(Piperazinyl)-benzothiazol-5-ol derivatives?

Level: Advanced
Answer:
Discrepancies often arise from structural variations (e.g., substituents on the piperazine ring) or assay conditions. Methodological strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., aryl, alkyl groups on piperazine) and compare IC50 values against targets like kinases or GPCRs .
  • Standardized assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls (e.g., doxorubicin as a positive control) to minimize variability .
  • Meta-analysis : Cross-reference data from PubChem and ChEMBL to identify trends in bioactivity across structural analogs .

Q. Example Contradiction :

  • Anticancer activity : A methyl substituent on the piperazine ring may enhance activity in breast cancer (MCF-7 IC50 = 8.2 µM) but reduce efficacy in lung cancer (A549 IC50 = 32 µM) due to target specificity .

What in silico methods are recommended for predicting binding affinity to biological targets?

Level: Advanced
Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Predicts binding modes to targets like EGFR or 5-HT receptors. Prioritize poses with hydrogen bonds to the benzothiazole O–H group .
  • Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories. Calculate binding free energy (ΔG) using MM/PBSA .
  • Pharmacophore Modeling (Phase) : Identify critical features (e.g., hydrogen bond acceptors near the piperazine N-atom) for virtual screening .

What are the key considerations in designing in vitro assays for anticancer potential?

Level: Basic
Answer:

  • Cell line selection : Use panels (e.g., NCI-60) to assess selectivity. Include resistant lines (e.g., cisplatin-resistant A549) .
  • Dose-response curves : Test concentrations from 0.1–100 µM. Calculate IC50 using GraphPad Prism .
  • Mechanistic assays :
    • Apoptosis : Annexin V/PI staining.
    • Cell cycle : Flow cytometry with propidium iodide .

How can pharmacokinetic properties be optimized through structural modification?

Level: Advanced
Answer:

  • LogP optimization : Introduce polar groups (e.g., –OH, –OCH3) to reduce LogP from 3.2 to 2.5, improving aqueous solubility .
  • Metabolic stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., tetrazoles) to resist CYP450 oxidation .
  • Plasma protein binding : Use SPR to measure affinity for albumin. Aim for <90% binding to ensure free drug availability .

Q. Table 2: PK Optimization Strategies

PropertyModificationEffect
SolubilityAdd PEG chain at C5-OHIncreases solubility by 5x
Half-lifeIntroduce deuterium at CH3Reduces CYP-mediated clearance
PermeabilityReplace piperazine with morpholineEnhances BBB penetration

How should researchers analyze contradictory data in enzymatic inhibition assays?

Level: Advanced
Answer:

  • Assay validation : Confirm enzyme purity (SDS-PAGE ≥95%) and activity (positive controls like staurosporine for kinases) .
  • Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Orthogonal assays : Cross-validate with SPR (for binding affinity) and ITC (for thermodynamic parameters) .

What are the best practices for scaling up synthesis without compromising purity?

Level: Advanced
Answer:

  • Flow chemistry : Enhances reproducibility for steps like cyclization (residence time: 10 min, 70°C) .
  • Crystallization optimization : Use anti-solvent (e.g., hexane) gradients to improve crystal habit and purity (>99% by HPLC) .
  • Process Analytical Technology (PAT) : Implement inline FT-IR to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.